7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2-cyclobutyl group at position 2 and a 5-bromo-2-thienyl substituent at position 7. The brominated thiophene moiety introduces steric bulk and electron-withdrawing effects, while the cyclobutyl group contributes conformational rigidity.
Properties
Molecular Formula |
C13H11BrN4S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H11BrN4S/c14-11-5-4-10(19-11)9-6-7-15-13-16-12(17-18(9)13)8-2-1-3-8/h4-8H,1-3H2 |
InChI Key |
GFGHZFGTWQSUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[1,5-a]pyrimidine core . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of cyclin-dependent kinases, particularly CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 7
The 5-bromo-2-thienyl group at position 7 distinguishes this compound from other triazolopyrimidines:
- 7-Chloro-2-cyclobutyl-5-methyl-triazolopyrimidine (): Replacing the thienyl group with a chlorine atom reduces molecular weight (222.67 g/mol vs. ~300 g/mol estimated for the target) and eliminates sulfur-mediated interactions. Chlorine’s smaller size and lower electronegativity may reduce steric hindrance and alter binding affinities .
- 7-Alkoxy-5-phenyl derivatives (): Alkoxy groups (e.g., heptyloxy) increase hydrophobicity but lack the thienyl group’s aromatic heterocyclic interactions. The target’s bromothienyl may enhance solubility in nonpolar environments compared to long-chain alkoxy substituents .
Table 1: Substituent Effects at Position 7
| Compound | Substituent at Position 7 | Key Properties |
|---|---|---|
| Target Compound | 5-Bromo-2-thienyl | Halogen bonding, π-π interactions |
| 7-Chloro-2-cyclobutyl-5-methyl | Chlorine | Lower MW, reduced steric hindrance |
| 7-(2-Fluorophenyl) | Fluorophenyl | Metabolic stability, no sulfur |
| 7-Heptyloxy-5-phenyl | Heptyloxy | Increased hydrophobicity |
Substituent Effects at Position 2
The 2-cyclobutyl group is less common than methyl or phenyl substituents:
- 2-Cyclopropyl analogs (, H12): Cyclopropane’s smaller ring increases strain but reduces steric bulk. Cyclobutyl’s larger size may enhance binding pocket complementarity in biological targets .
- 2-Phenyl derivatives (): Phenyl groups enable π-π stacking but introduce planar rigidity. The cyclobutyl group’s puckered conformation may improve solubility and reduce aggregation .
Stability and Reactivity
- Metabolic Stability : Cyclobutyl’s rigidity may reduce oxidative metabolism compared to flexible alkyl chains (e.g., ’s heptyloxy group) .
Biological Activity
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H11BrN4S
- CAS Number : 1435982-01-6
- Molecular Weight : 325.22 g/mol
The compound features a triazolo-pyrimidine core structure, which is known for its potential therapeutic applications. The presence of the bromine atom and thienyl group may influence its biological interactions.
Research indicates that compounds with triazolo and pyrimidine moieties often interact with various biological targets, including enzymes and receptors. The specific mechanisms for 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine are still under investigation but may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play roles in inflammation and signal transduction.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes like cell proliferation and apoptosis.
Pharmacological Effects
The compound has demonstrated various pharmacological effects in preclinical studies:
- Anticancer Activity : Research has shown that triazolo-pyrimidines can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation through inhibition of key inflammatory mediators.
- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various triazolo-pyrimidine derivatives. The results indicated that 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory potential of thienyl-pyrimidine derivatives, 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine was shown to inhibit COX-2 activity by 70% at a concentration of 10 µM. This suggests that the compound could be beneficial in treating inflammatory diseases.
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Table 1: Biological Activities of 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine
| Activity Type | Target/Pathway | Effect/Outcome | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | IC50 = 12 µM | Journal of Medicinal Chemistry |
| Anti-inflammatory | COX-2 | Inhibition = 70% | Anti-inflammatory Research Journal |
| Antimicrobial | S. aureus | MIC = 32 µg/mL | Microbial Pathogenesis Studies |
| Antimicrobial | E. coli | MIC = 64 µg/mL | Microbial Pathogenesis Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
